molecular formula C19H17FN2O2 B5814740 N-ethyl-2-fluoro-N-[(2-hydroxy-3-quinolinyl)methyl]benzamide

N-ethyl-2-fluoro-N-[(2-hydroxy-3-quinolinyl)methyl]benzamide

Cat. No. B5814740
M. Wt: 324.3 g/mol
InChI Key: HDOVRVMAQNXTFR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives and their structural relatives typically involves strategic functionalization to introduce specific substituents that influence their chemical and biological properties. For instance, a study by Wang et al. (2009) on the synthesis of nickel complexes bearing benzamide derivatives illustrates the detailed synthetic routes and characterizations crucial in the development of these compounds for applications such as ethylene oligomerization (Wang, Shen, & Sun, 2009).

Molecular Structure Analysis

Understanding the molecular structure is essential for predicting the reactivity and interaction of benzamide derivatives. The structural determination is often achieved through spectroscopic analyses and single-crystal X-ray diffraction, providing insights into the arrangement of atoms and the stereochemistry of the molecule. For example, the discrete molecular complex synthesis involving quinolinyl derivatives by Rad et al. (2016) emphasizes the role of molecular structure in defining the compound's physical and chemical properties (Rad, Dehghanpour, Fatehfard, Gholamrezazadeh, & Mahmoudi, 2016).

Chemical Reactions and Properties

Benzamide derivatives participate in various chemical reactions, reflecting their versatile chemical properties. These reactions include nucleophilic substitutions, cyclization processes, and complexation reactions with metals, as detailed in studies like the synthesis and radiosynthesis of fluorinated benzamide neuroleptics by Mukherjee (1991), highlighting the compound's potential in radiolabeling and imaging studies (Mukherjee, 1991).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the application of benzamide derivatives. These characteristics are often determined through analytical techniques, including thermal analysis and solubility studies, to optimize the compound's application in various fields.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with various reagents, and stability under different conditions, are pivotal in understanding the behavior of benzamide derivatives in chemical reactions and biological environments. Studies on the synthesis and antibacterial activity of novel pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides by Largani et al. (2017) exemplify the exploration of chemical properties aimed at enhancing biological activity (Largani, Imanzadeh, Zahri, Noroozi Pesyan, & Şahin, 2017).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. For instance, some benzamides are known to act as inhibitors of certain enzymes .

Safety and Hazards

As with any chemical compound, handling “N-ethyl-2-fluoro-N-[(2-hydroxy-3-quinolinyl)methyl]benzamide” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

properties

IUPAC Name

N-ethyl-2-fluoro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2/c1-2-22(19(24)15-8-4-5-9-16(15)20)12-14-11-13-7-3-6-10-17(13)21-18(14)23/h3-11H,2,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOVRVMAQNXTFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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